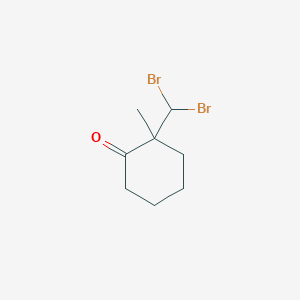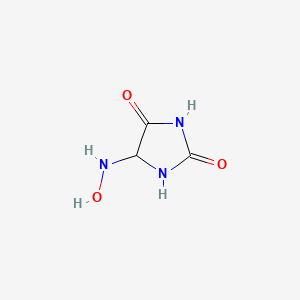methanone CAS No. 59746-94-0](/img/structure/B14597499.png)
[5-(Butan-2-yl)-2-hydroxyphenyl](2,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Butan-2-yl)-2-hydroxyphenylmethanone is an organic compound that belongs to the class of phenylmethanones This compound is characterized by the presence of a hydroxy group and a butan-2-yl group attached to a phenyl ring, along with a dichlorophenyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-hydroxyphenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 2,4-dichlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.
Acylation Reaction: The 2-hydroxyacetophenone undergoes acylation with 2,4-dichlorobenzoyl chloride to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-(Butan-2-yl)-2-hydroxyphenylmethanone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
5-(Butan-2-yl)-2-hydroxyphenylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(Butan-2-yl)-2-hydroxyphenylmethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
5-(Butan-2-yl)-2-hydroxyphenylmethanone: shares similarities with other phenylmethanones such as acetophenone and benzophenone derivatives.
Phenylmethanones: These compounds have a similar core structure but differ in the substituents attached to the phenyl rings.
Uniqueness
Unique Structure: The presence of both a hydroxy group and a butan-2-yl group on the phenyl ring, along with a dichlorophenyl group, makes 5-(Butan-2-yl)-2-hydroxyphenylmethanone unique.
Distinct Properties: These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
59746-94-0 |
|---|---|
分子式 |
C17H16Cl2O2 |
分子量 |
323.2 g/mol |
IUPAC 名称 |
(5-butan-2-yl-2-hydroxyphenyl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H16Cl2O2/c1-3-10(2)11-4-7-16(20)14(8-11)17(21)13-6-5-12(18)9-15(13)19/h4-10,20H,3H2,1-2H3 |
InChI 键 |
AFFPMQCXZKMBDO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)


![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
